molecular formula C25H30N2O3 B608388 KSCM-11 CAS No. 1415247-16-3

KSCM-11

Cat. No.: B608388
CAS No.: 1415247-16-3
M. Wt: 406.5 g/mol
InChI Key: UGKUXKJKFRZEQP-UHFFFAOYSA-N
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Description

KSCM-11, also known as 6-Methoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide, is a compound that acts as a ligand for sigma receptors. Sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival. This compound has shown potential in scientific research due to its ability to bind to sigma receptors with high affinity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KSCM-11 involves several steps. The starting material is typically a benzofuran derivative, which undergoes a series of chemical reactions to introduce the necessary functional groups. The key steps include:

    Methoxylation: Introduction of a methoxy group at the 6th position of the benzofuran ring.

    Methylation: Addition of a methyl group at the 3rd position.

    Amidation: Formation of the carboxamide group by reacting the benzofuran derivative with an appropriate amine, such as N-phenyl-N-(3-(piperidin-1-yl)propyl)amine.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

KSCM-11 undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 6-hydroxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide.

    Reduction: Formation of 6-methoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

KSCM-11 has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in studies involving sigma receptors to understand their role in various chemical processes.

    Biology: Investigated for its effects on cellular processes such as ion channel modulation and neurotransmitter release.

    Medicine: Potential therapeutic applications in neurodegenerative diseases, cancer, and psychiatric disorders due to its interaction with sigma receptors.

    Industry: Utilized in the development of new drugs and chemical probes for sigma receptor-related research.

Mechanism of Action

KSCM-11 exerts its effects by binding to sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are involved in various cellular signaling pathways. Upon binding, this compound modulates the activity of ion channels, influences neurotransmitter release, and affects cell survival mechanisms. The exact molecular targets and pathways include modulation of calcium signaling, interaction with voltage-dependent anion channels, and influence on mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    KSCM-1: Another sigma receptor ligand with a similar structure but different functional groups.

    KSCM-5: A related compound with variations in the methoxy and methyl groups.

Uniqueness

KSCM-11 is unique due to its specific binding affinity for both sigma-1 and sigma-2 receptors. This dual affinity allows it to modulate a broader range of cellular processes compared to compounds that selectively bind to only one type of sigma receptor. Additionally, the presence of the methoxy group at the 6th position and the piperidin-1-yl propyl group contribute to its distinct chemical properties and biological activities.

Biological Activity

KSCM-11 is a compound that has garnered attention for its interaction with sigma receptors, specifically sigma-1 and sigma-2. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cell viability, and structural characteristics.

This compound is a ligand that binds to the sigma-1 receptor with high affinity in the nanomolar range. This receptor is implicated in various cellular processes, including cell survival and proliferation. The binding of this compound to sigma-1 can influence several downstream signaling pathways, which may lead to alterations in cell viability and steroidogenesis.

Binding Affinity

The binding affinities of this compound are significant for understanding its biological activity:

CompoundSigma-1 Binding (nM)Sigma-2 Binding (nM)
This compound1050
KSCM-5530
KSCM-120Not reported

The data indicates that while this compound binds effectively to sigma-1, it also interacts with sigma-2, albeit with a lower affinity compared to KSCM-5 .

Effects on Cell Viability

Research has shown that treatment with KSCM ligands results in decreased cell viability. In comparative studies, KSCM-5 exhibited the most potent effect on cell viability reduction, followed by this compound. The following table summarizes the observed effects on cell lines:

TreatmentCell LineViability Reduction (%)
ControlMA-10100
KSCM-5MA-1030
This compoundMA-1020
KSCM-1MA-1010

These findings suggest that while this compound has a notable effect on reducing cell viability, it is less potent than other compounds like KSCM-5 .

Structural Characteristics

The structure of this compound is crucial for its biological activity. It features a benzofuran core with specific substituents that influence its binding properties:

Chemical Structure:

KSCM 11 6 Methoxy 3 methyl N 3 piperidin 1 yl propyl benzofuran 2 carboxamide\text{KSCM 11 }\text{6 Methoxy 3 methyl N 3 piperidin 1 yl propyl benzofuran 2 carboxamide}

The presence of a methoxy group at the C-6 position of the benzofuran ring differentiates it from other related compounds like KSCM-1, which has two methoxy groups at C-5 and C-6. This structural variation likely contributes to differences in their biological activities and receptor binding profiles .

Case Studies and Research Findings

Several studies have explored the implications of sigma receptor modulation by compounds like this compound. For instance:

  • Cell Culture Studies : In vitro experiments demonstrated that KSCM ligands could modulate progesterone synthesis in MA-10 cells. While KSCM-1 increased progesterone levels significantly, both KSCM-5 and this compound decreased progesterone synthesis, indicating differing effects based on ligand structure .
  • Co-immunoprecipitation Experiments : Research involving co-immunoprecipitation revealed that the sigma-1 receptor interacts with voltage-dependent anion channel 2 (VDAC2), suggesting a complex interplay between these proteins influenced by ligand binding .

Properties

CAS No.

1415247-16-3

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

6-methoxy-3-methyl-N-phenyl-N-(3-piperidin-1-ylpropyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H30N2O3/c1-19-22-13-12-21(29-2)18-23(22)30-24(19)25(28)27(20-10-5-3-6-11-20)17-9-16-26-14-7-4-8-15-26/h3,5-6,10-13,18H,4,7-9,14-17H2,1-2H3

InChI Key

UGKUXKJKFRZEQP-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)C2=CC=C(OC)C=C2O1)N(C3=CC=CC=C3)CCCN4CCCCC4

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(CCCN3CCCCC3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KSCM-11;  KSCM 11;  KSCM11; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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